molecular formula C19H17FN2O3 B6132511 4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid

4-({[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid

Cat. No.: B6132511
M. Wt: 340.3 g/mol
InChI Key: DQSWFODJDYOCGE-UHFFFAOYSA-N
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Description

4-({[3-(6-Fluoro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid is a synthetic small molecule featuring a benzoic acid core linked via an aminomethyl group to a propanoyl chain substituted with a 6-fluoroindole moiety. The propanoyl spacer and aminomethyl bridge confer structural flexibility, which may influence binding to biological targets such as enzymes or receptors.

Properties

IUPAC Name

4-[[3-(6-fluoroindol-1-yl)propanoylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c20-16-6-5-14-7-9-22(17(14)11-16)10-8-18(23)21-12-13-1-3-15(4-2-13)19(24)25/h1-7,9,11H,8,10,12H2,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSWFODJDYOCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCC(=O)NCC3=CC=C(C=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Compound 13l ()

  • Structure: (S)-2-(5-((3-(3,5-Difluorophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-(1H-indol-3-yl)propanoic acid.
  • Key Differences: Contains a pyrazole-thiazolidinone scaffold absent in the target compound. Indole substitution at the 3-position (vs. 6-fluoroindole at the 1-position in the target). Additional 3,5-difluorophenyl group enhances lipophilicity.
  • Spectroscopic Data :
    • IR: Strong C=O (1709 cm⁻¹) and C=S (1223 cm⁻¹) stretches .
    • ¹H NMR: Distinct pyrazole proton at δ 8.16 ppm and indole NH at δ 10.77 ppm .
  • Implications: The thiazolidinone and pyrazole groups may confer distinct hydrogen-bonding or metal-chelating properties compared to the target compound.

Indole-3-carboxaldehyde (Compound 5, )

  • Structure : Simpler indole derivative with a formyl group at the 3-position.
  • Key Differences: Lacks the benzoic acid and propanoylamino-methyl linker.
  • Context : Isolated from natural sources, highlighting the prevalence of indole scaffolds in bioactive natural products .

Benzoic Acid Derivatives with Amino Linkers

Compound 3c ()

  • Structure: 4-{[4-[(4-Chloro-2-butyl-5-carboxy-1H-imidazolyl)methyl]benzoyl]amino}benzoic acid.
  • Key Differences: Imidazole ring with chlorine and butyl substituents replaces the indole-propanoyl group. Higher molecular weight (MW ≈ 441 vs. ~370 for the target compound).
  • Physicochemical Data :
    • MS: m/z 441 (M⁺) .
    • Elemental Analysis: C 60.60%, H 4.83%, N 9.22% .
  • Implications : The chlorinated imidazole may enhance target affinity through halogen bonding.

Compound 4b ()

  • Structure: 3-[(4-{[3-(Trifluoromethyl)-1H-pyrazolyl]methyl}benzoyl)amino]benzoic acid.
  • Key Differences :
    • Trifluoromethylpyrazole substituent increases electronegativity.
    • Lower nitrogen content (10.79% vs. ~9% in the target) .
  • Spectroscopic Data : ¹H NMR shows pyrazole protons at δ 7.45–7.47 ppm .

Fluorinated Indole Derivatives

3-[2-(4-Fluorophenyl)-1H-indol-3-yl]propanoic Acid ()

  • Structure: Propanoic acid linked to a 4-fluorophenyl-substituted indole.
  • Key Differences : Fluorine is on the phenyl ring attached to indole, rather than the indole itself.
  • Context : Commercially available (Sigma-Aldrich), suggesting utility as a biochemical tool .

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